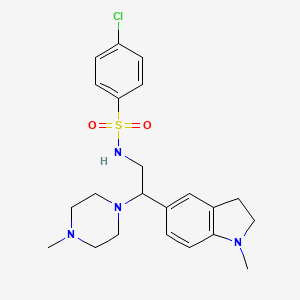![molecular formula C16H22N2O4S B2489133 N-(2,3-Dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decan-8-carbonsäureamid CAS No. 1396750-81-4](/img/structure/B2489133.png)
N-(2,3-Dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decan-8-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as TAN-67, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TAN-67 belongs to the spirocyclic class of compounds and has been found to have a high affinity for the kappa-opioid receptor.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Fähigkeit von F6122-0346 untersucht, Schmerzbahnen zu modulieren und Beschwerden zu lindern. Seine spirocyclische Struktur könnte zu seiner Wirksamkeit in diesem Zusammenhang beitragen .
- Die einzigartige Spiro-Funktionalität von F6122-0346 könnte eine Rolle bei der Hemmung des Zellwachstums und der Förderung der Apoptose in Krebszellen spielen .
- Forscher untersuchen die Chiralität von F6122-0346 für die potenzielle Medikamentenentwicklung mit dem Ziel, neue Arzneimittel mit verbesserter Selektivität und reduzierten Nebenwirkungen zu entwickeln .
- Die spirocyclische Struktur von F6122-0346 kann für die Entwicklung umweltfreundlicher Pestizide genutzt werden .
- Die spirocyclische Einheit von F6122-0346 könnte die Eigenschaften von Polymeren, Harzen oder anderen makromolekularen Materialien verbessern .
Schmerzlinderung und neuropathische Schmerzen
Antikrebs-Potenzial
Chirale Arzneimittel und Medikamentenentwicklung
Biologische Pestizide
Makromolekulares Volumenmittel
Chirale Flüssigkristallanzeige (LCD)-Materialien
Zusammenfassend lässt sich sagen, dass die spirocyclische Struktur von F6122-0346 vielfältige Wege für die wissenschaftliche Erforschung eröffnet, die von der Schmerzbehandlung über die Medikamentenentwicklung bis hin zur Materialwissenschaft reichen. Seine einzigartigen Eigenschaften machen ihn zu einem interessanten Kandidaten für weitere Untersuchungen in diesen Bereichen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie uns einfach! 🌟
Wirkmechanismus
Target of Action
The primary targets of N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets, RIPK1, RIPK3, and MLKL, to inhibit the necroptosis signaling pathway . Necroptosis is a form of cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders . The inhibition of this pathway by the compound can potentially prevent or reduce the effects of these disorders .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects of this pathway include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, which can prevent cell swelling, plasma membrane rupture, and the release of cellular contents . This can potentially prevent or reduce the effects of various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-20-13-5-3-4-12(14(13)21-2)17-15(19)18-8-6-16(7-9-18)22-10-11-23-16/h3-5H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHWLAJGLGTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)






![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)


![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)
